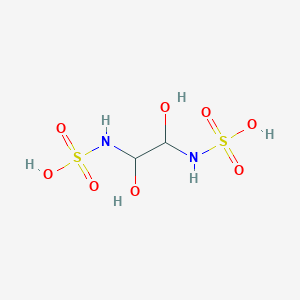![molecular formula C25H27F B12639822 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene CAS No. 921605-39-2](/img/structure/B12639822.png)
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H27F It is a derivative of terphenyl, characterized by the presence of ethyl, fluoro, and pentyl substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration and Subsequent Reduction:
Industrial Production Methods:
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): This compound can undergo EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitrated Derivatives: Formed through nitration reactions.
Reduced Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through halogenation reactions.
Scientific Research Applications
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in different reactions, forming intermediates like benzenonium ions.
Nucleophilic Addition: The fluoro group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
- 4-Ethyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-butylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-hexylphenyl)phenyl]benzene
Uniqueness: 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
921605-39-2 |
|---|---|
Molecular Formula |
C25H27F |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h8-18H,3-7H2,1-2H3 |
InChI Key |
PUAXHORMYQZBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


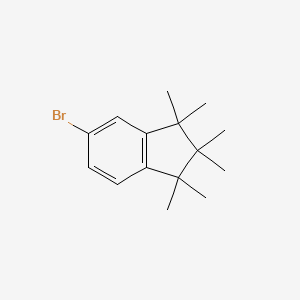

![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
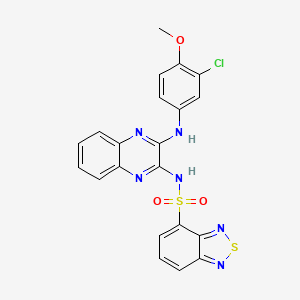
![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
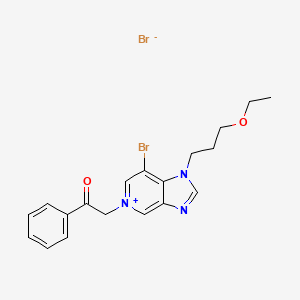
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
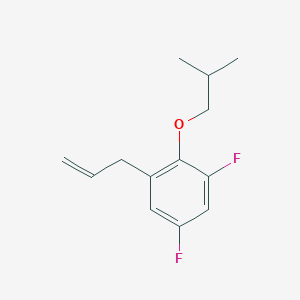


![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)
